Trilobine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Hemisynthetic derivatives of the natural alkaloid trilobine have been identified as fast-acting antimalarial compounds with sustained activity in multi-drug resistant P. falciparum isolates . The monomeric units, benzyltetrahydroisoquinoline, parts of the total synthesis of trilobine, are obtained by short reaction sequences, from readily available commercial products .

Molecular Structure Analysis

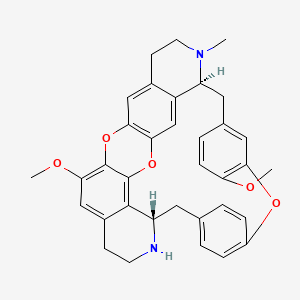

The molecular formula of Trilobine is C35H34N2O5 . The average mass is 562.655 Da and the monoisotopic mass is 562.246765 Da . The Trilobine molecule contains a total of 83 bond(s). There are 49 non-H bond(s), 24 multiple bond(s), 2 rotatable bond(s), 24 aromatic bond(s), 7 six-membered ring(s), 4 ten-membered ring(s), 1 secondary amine(s) .

Chemical Reactions Analysis

Trilobine derivatives have been found to be active in the nanomolar range against P. falciparum blood stages . A library of 94 hemi-synthetic derivatives was synthesized, and compound 84 was identified that kills multi-drug resistant clinical isolates in the nanomolar range (median IC 50 ranging from 35-88nM) .

Physical And Chemical Properties Analysis

The molecular formula of Trilobine is C35H34N2O5 . The average mass is 562.655 Da and the monoisotopic mass is 562.246765 Da . The percent composition is C 74.71%, H 6.09%, N 4.98%, O 14.22% .

Scientific Research Applications

1. Anti-Cancer Properties

A 2006 study reported the occurrence of severe methemoglobinemia in a patient on the experimental anti-cancer drug Triapine, which is chemically related to Trilobine (Foltz et al., 2006).

2. Pharmacokinetics

In 1987, research on the pharmacokinetics of trilobine hydrochloride (TrL) in rabbits was conducted using HPLC, indicating the potential for medical applications of Trilobine (Xu et al., 1987).

3. Antiarrhythmic Effects

A study in 1988 found that Trilobine-HCI has antiarrhythmic effects in various animal models, showing its potential for treating arrhythmias (Zhao Geng-sheng, 1988).

4. Analgesic and Antipyretic Effects

Research in 1984 demonstrated that Trilobine-HCI acts as an analgesic drug without inducing physical dependence, classifying it as a non-narcotic group drug (Zheng et al., 1984).

5. Anti-Inflammatory Effects

A 1986 study showed that Trilobine-HCl inhibited various forms of induced inflammation in animal models, suggesting its potential as an anti-inflammatory agent (Xu et al., 1986).

6. Effects on Platelet Aggregation

In 1991, it was found that Trilobine inhibits ADP-induced platelet aggregation, indicating its potential in treating diseases related to platelet aggregation (Tan et al., 1991).

7. Chemical Synthesis

Studies in 1977 on the chemical synthesis of Trilobine and its analogs provided insights into its structural composition and potential for laboratory production (Inubushi et al., 1977).

8. Multidrug-Resistance Modulation

Research in 1997 found that Trilobine, along with isotrilobine, showed activity in reversing drug resistance in human breast cancer cells (Hall & Chang, 1997).

9. Hypotensive Effect

A 1984 study indicated that dimethyl trilobine iodide (DTI) significantly reduced blood pressure in various anesthetized animals, suggesting its potential as a hypotensive agent (Liu Jun-bao, 1984).

properties

CAS RN |

6138-73-4 |

|---|---|

Product Name |

Trilobine |

Molecular Formula |

C35H34N2O5 |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(8S,21S)-13,27-dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene |

InChI |

InChI=1S/C35H34N2O5/c1-37-13-11-22-17-30-31-19-25(22)27(37)15-21-6-9-28(38-2)29(16-21)40-24-7-4-20(5-8-24)14-26-33-23(10-12-36-26)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,36H,10-15H2,1-3H3/t26-,27-/m0/s1 |

InChI Key |

XZAXGQMTBGFTFE-SVBPBHIXSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)OC6=CC=C(C[C@H]7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

Canonical SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)OC6=CC=C(CC7C8=C(O4)C(=C(C=C8CCN7)OC)O3)C=C6 |

synonyms |

trilobine trilobine sulfate |

Origin of Product |

United States |

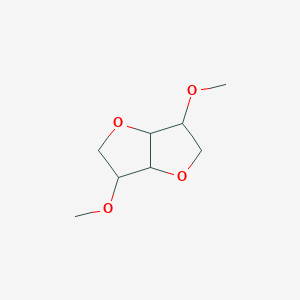

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)